molecular formula C7H9NO2S B14261986 N-Hydroxy-2-(methanesulfinyl)aniline CAS No. 137500-61-9

N-Hydroxy-2-(methanesulfinyl)aniline

Cat. No.: B14261986
CAS No.: 137500-61-9
M. Wt: 171.22 g/mol
InChI Key: WNTATYUDDCOVHM-UHFFFAOYSA-N
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Description

N-Hydroxy-2-(methanesulfinyl)aniline is an aniline derivative with a hydroxylamine (-NHOH) group at the nitrogen position and a methanesulfinyl (CH₃SO-) substituent at the ortho position of the benzene ring. The sulfinyl group (S=O) introduces polarity and electron-withdrawing effects, which influence the compound’s reactivity, solubility, and stability. This compound is structurally distinct due to the combination of the hydroxylamine moiety and sulfoxide functionality, which may confer unique properties in applications such as pharmaceutical intermediates or organic synthesis .

Properties

CAS No.

137500-61-9

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

N-(2-methylsulfinylphenyl)hydroxylamine

InChI

InChI=1S/C7H9NO2S/c1-11(10)7-5-3-2-4-6(7)8-9/h2-5,8-9H,1H3

InChI Key

WNTATYUDDCOVHM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=CC=CC=C1NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-(methanesulfinyl)aniline can be achieved through several methods. One common method involves the reaction of aniline with methanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to yield the desired product .

Another method involves the use of cyclometalated ruthenium complexes to catalyze the methylation of anilines with methanol. This hydrogen autotransfer procedure proceeds under mild conditions (60°C) in a practical manner using sodium hydroxide as the base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-(methanesulfinyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions typically require acidic conditions and catalysts such as sulfuric acid or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides and sulfones, while reduction can produce sulfides.

Scientific Research Applications

N-Hydroxy-2-(methanesulfinyl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Hydroxy-2-(methanesulfinyl)aniline involves its interaction with specific molecular targets and pathways. The hydroxy and methanesulfinyl groups play a crucial role in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metal ions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

(a) N-Methyl-2-(methylsulfanyl)aniline (CAS 13372-62-8)
  • Structure : Methyl group (-CH₃) on the nitrogen and a methylsulfanyl (-SCH₃) group at the ortho position.
  • Properties :
    • The sulfanyl (thioether) group is less oxidized than sulfinyl, making the compound more lipophilic.
    • Basic nature (pKa ~4.6 for aniline derivatives) is retained due to the absence of strong electron-withdrawing groups on nitrogen .
  • Applications : Likely used as a precursor in agrochemicals or pharmaceuticals due to its stability and ease of functionalization.
(b) 5-(Ethylsulfonyl)-2-methoxyaniline
  • Structure : Ethylsulfonyl (-SO₂C₂H₅) group at the para position and methoxy (-OCH₃) at the ortho position.
  • Properties :
    • The sulfonyl group (-SO₂) is strongly electron-withdrawing, reducing basicity (pKa < 4) and increasing solubility in polar solvents.
    • Methoxy group enhances resonance stabilization, directing electrophilic substitution reactions to specific positions .
  • Applications: Potential use in kinase inhibitors or as a building block for drug synthesis.
(c) 3-(Methylsulfanyl)-N-(4-phenylbutan-2-yl)aniline (CAS not provided)
  • Structure : Methylsulfanyl (-SCH₃) group at the meta position and a bulky 4-phenylbutan-2-yl substituent on nitrogen.
  • Properties :
    • Increased steric hindrance reduces reactivity toward electrophiles.
    • Sulfanyl group provides moderate electron-donating effects, stabilizing the aromatic ring .
  • Applications : Likely utilized in specialty polymers or as a ligand in catalysis.

Physicochemical Properties

Compound Substituents Oxidation State of S pKa (estimated) Solubility Trends Reactivity Profile
N-Hydroxy-2-(methanesulfinyl)aniline -NHOH, -SOCH₃ (ortho) +4 (sulfoxide) ~3.5–4.0 Polar solvents (DMSO, H₂O) Prone to oxidation to sulfone; nucleophilic at N-OH
N-Methyl-2-(methylsulfanyl)aniline -NCH₃, -SCH₃ (ortho) -2 (sulfide) ~4.5–5.0 Organic solvents (EtOAc) Stable; undergoes S-alkylation
5-(Ethylsulfonyl)-2-methoxyaniline -SO₂C₂H₅ (para), -OCH₃ (ortho) +6 (sulfone) ~2.5–3.0 Aqueous buffers Electrophilic substitution at activated positions

Key Observations :

  • Electron Effects : Sulfinyl and sulfonyl groups reduce electron density on the aromatic ring, directing electrophilic attacks to positions ortho/para to the substituents.
  • Basicity : The hydroxylamine group in this compound decreases basicity compared to unsubstituted aniline (pKa ~4.6) due to electron withdrawal from the -NHOH group .
  • Stability : Sulfoxides (e.g., this compound) are susceptible to further oxidation to sulfones under strong oxidizing conditions .

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